molecular formula C13H11BrS B1370309 2-(4-Tolylsulfanyl)-phenyl bromide

2-(4-Tolylsulfanyl)-phenyl bromide

Cat. No. B1370309
M. Wt: 279.2 g/mol
InChI Key: CYUPFFKTTJMWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09315459B2

Procedure details

In a stirred nitrogen covered reactor N-methyl-pyrrolidone, NMP (4.5 L) was flushed with nitrogen for 20 minutes. 4-Methylbenzenethiol (900 g, 7.25 mol) was added and then 1,2-dibromobenzene (1709 g, 7.25 mol). Potassium tert-butoxide (813 g, 7.25 mol) was finally added as the last reactant. The reaction was exothermic giving a temperature rise of the reaction mixture to 70° C. The reaction mixture was then heated to 120° C. for 2-3 hours. The reaction mixture was cooled to room temperature. Ethyl acetate (4 L) was added and aqueous sodium chloride solution (15%, 2.5 L). The mixture was stirred for 20 minutes. The aqueous phase was separated and extracted with another portion of ethyl acetate (2 L). The aqueous phase was separated and the organic phases were combined and washed with sodium chloride solution (15%, 2.5 L) The organic phase was separated, dried with sodium sulphate and evaporated at reduced pressure to a red oil which contains 20-30% NMP. The oil was diluted to twice the volume with methanol and the mixture was refluxed. More methanol was added until a clear red solution was obtained. The solution was cooled slowly to room temperature while seeded. The product crystallises as off white crystals, they were isolated by filtration and washed with methanol and dried at 40° C. in a vacuum oven until constant weight.
Quantity
900 g
Type
reactant
Reaction Step One
Quantity
1709 g
Type
reactant
Reaction Step Two
Quantity
813 g
Type
reactant
Reaction Step Three
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
4 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.[Br:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1Br.CC(C)([O-])C.[K+].[Cl-].[Na+]>C(OCC)(=O)C>[C:2]1([CH3:1])[CH:7]=[CH:6][C:5]([S:8][C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[Br:9])=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
900 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Step Two
Name
Quantity
1709 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)Br
Step Three
Name
Quantity
813 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Four
Name
Quantity
2.5 L
Type
reactant
Smiles
[Cl-].[Na+]
Step Five
Name
Quantity
4 L
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a stirred nitrogen covered reactor N-methyl-pyrrolidone, NMP (4.5 L) was flushed with nitrogen for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The reaction was exothermic giving a temperature rise of the reaction mixture to 70° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with another portion of ethyl acetate (2 L)
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
washed with sodium chloride solution (15%, 2.5 L) The organic phase
CUSTOM
Type
CUSTOM
Details
was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure to a red oil which
ADDITION
Type
ADDITION
Details
The oil was diluted to twice the volume with methanol
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
ADDITION
Type
ADDITION
Details
More methanol was added until a clear red solution
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled slowly to room temperature
CUSTOM
Type
CUSTOM
Details
The product crystallises as off white crystals
CUSTOM
Type
CUSTOM
Details
they were isolated by filtration
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried at 40° C. in a vacuum oven until constant weight

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
C1(=CC=C(C=C1)SC1=C(C=CC=C1)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.